molecular formula C24H24N4O2S B2416326 N-(2-(1H-indol-3-yl)ethyl)-2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105214-31-0

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No. B2416326
CAS RN: 1105214-31-0
M. Wt: 432.54
InChI Key: BZQOJKDUUZJPLP-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Inhibitory Potentials : Compounds with similar structural frameworks have been synthesized for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing significant antitumor activities. For instance, derivatives like N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid have demonstrated excellent inhibitory potency against human TS and DHFR, offering insights into their potential use as antitumor agents (Gangjee et al., 2009).

  • Antimicrobial Activities : Research into similar compounds has also highlighted their antimicrobial properties. For example, studies on novel imines and thiazolidinones derivatives have presented them as potential candidates for antibacterial and antifungal applications (Fuloria et al., 2009).

  • Insecticidal Properties : The exploration of heterocycles incorporating a thiadiazole moiety from precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has led to the discovery of compounds with potential insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Chemical Synthesis and Characterization : The synthesis and structural characterization of compounds bearing the pyrimidinone and oxazinone rings fused with thiophene demonstrate the versatility of these chemical frameworks in generating novel molecules with potential biological activities (Hossan et al., 2012).

  • Crystal Structure Analysis : The determination of crystal structures for related compounds provides valuable insights into their molecular conformations and potential interaction mechanisms with biological targets. Such studies have been conducted for N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, shedding light on the molecular geometry and potential reactivity of these molecules (Subasri et al., 2017).

properties

IUPAC Name

2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16-20(23(30)28-24(27-16)31-15-17-7-3-2-4-8-17)13-22(29)25-12-11-18-14-26-21-10-6-5-9-19(18)21/h2-10,14,26H,11-13,15H2,1H3,(H,25,29)(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQOJKDUUZJPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

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